molecular formula C11H16N2O B13609509 (S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol

(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol

Cat. No.: B13609509
M. Wt: 192.26 g/mol
InChI Key: CCQYRWRATAAABZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C11H15NO It is a derivative of indoline, a bicyclic heterocycle, and contains an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylindoline.

    Functional Group Introduction:

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1-methylindolin-5-yl)ethanol: A non-chiral version of the compound.

    2-Amino-2-(1-methylindolin-5-yl)ethan-1-amine: A related compound with an amine group instead of an alcohol group.

    1-Methylindoline: The parent compound without the amino alcohol group.

Uniqueness

(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol is unique due to its chiral center and the presence of both amino and alcohol functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-2-(1-methyl-2,3-dihydroindol-5-yl)ethanol

InChI

InChI=1S/C11H16N2O/c1-13-5-4-9-6-8(10(12)7-14)2-3-11(9)13/h2-3,6,10,14H,4-5,7,12H2,1H3/t10-/m1/s1

InChI Key

CCQYRWRATAAABZ-SNVBAGLBSA-N

Isomeric SMILES

CN1CCC2=C1C=CC(=C2)[C@@H](CO)N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.